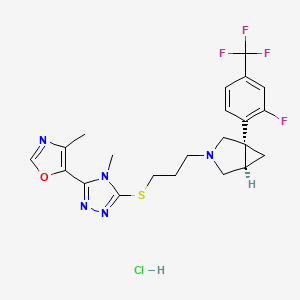

(-)-GSK598809 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C22H24ClF4N5OS |

|---|---|

Poids moléculaire |

518.0 g/mol |

Nom IUPAC |

5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole;hydrochloride |

InChI |

InChI=1S/C22H23F4N5OS.ClH/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26;/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3;1H/t15-,21-;/m0./s1 |

Clé InChI |

XHSASHVDEMJIMD-NVJCMEIXSA-N |

SMILES isomérique |

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)C(F)(F)F)F.Cl |

SMILES canonique |

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F.Cl |

Origine du produit |

United States |

Foundational & Exploratory

The Selective Dopamine D3 Receptor Antagonist: (-)-GSK598809 Hydrochloride - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. This selective antagonism has positioned (-)-GSK598809 as a valuable pharmacological tool for investigating the role of the D3 receptor in various neuropsychiatric disorders, including substance use disorders, schizophrenia, and depression. This technical guide provides a comprehensive overview of the dopamine D3 receptor selectivity of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Data Presentation

Binding Affinity Profile

The selectivity of this compound is primarily defined by its differential binding affinity for the dopamine D3 receptor over other dopamine receptor subtypes and a wider range of off-target receptors. The following table summarizes the equilibrium dissociation constants (Ki) of (-)-GSK598809 at human dopamine D2 and D3 receptors.

| Receptor | Ki (nM) | Selectivity (D2/D3) |

| Dopamine D3 | 6.2[1] | ~120-fold[1] |

| Dopamine D2 | 740[1] |

Table 1: Binding Affinity of this compound for Human Dopamine D2 and D3 Receptors.

Off-Target Selectivity Profile

A comprehensive understanding of a compound's selectivity requires screening against a broad panel of receptors, ion channels, and transporters. While a complete proprietary screening panel result for this compound is not publicly available, the existing literature indicates its high selectivity for the D3 receptor. Further studies would be required to fully characterize its interactions with other molecular targets.

Experimental Protocols

The characterization of this compound's receptor selectivity involves a combination of in vitro binding and functional assays. The following are detailed methodologies representative of those used in the preclinical evaluation of dopamine receptor ligands.

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or another suitable high-affinity antagonist radioligand.

-

This compound (test compound).

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity dopamine receptor antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in the assay.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competitive Binding: A range of concentrations of this compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

GTPγS Functional Assay for Dopamine D3 Receptor Antagonism

Objective: To determine the functional antagonist activity of this compound at the dopamine D3 receptor by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell membranes prepared from cell lines stably expressing human dopamine D3 receptors.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

Dopamine or a selective D3 receptor agonist (e.g., quinpirole).

-

This compound (test compound).

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare and quantify the protein concentration of the cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

Basal Binding: Assay buffer, [³⁵S]GTPγS, GDP, and cell membranes.

-

Agonist-stimulated Binding: A fixed concentration of the dopamine agonist, [³⁵S]GTPγS, GDP, and cell membranes.

-

Antagonist Inhibition: A range of concentrations of this compound, a fixed concentration of the dopamine agonist, [³⁵S]GTPγS, GDP, and cell membranes.

-

-

Pre-incubation: Pre-incubate the plates with the test compound and/or agonist for a short period (e.g., 15-30 minutes) at room temperature.

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

-

Incubation: Incubate the plates at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis:

-

Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding.

-

Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

Mandatory Visualizations

Caption: Dopamine D3 Receptor Signaling Pathway and Antagonism by (-)-GSK598809.

Caption: Experimental Workflow for Radioligand Binding Assay.

References

(-)-GSK598809 Hydrochloride: An In-Depth Technical Guide on Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor (D3R), a G protein-coupled receptor implicated in the pathophysiology of substance use disorders and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of the binding characteristics of this compound, including its affinity for the D3 receptor. While specific kinetic parameters such as the association rate (k_on_) and dissociation rate (k_off_) are not publicly available, this document details the standardized experimental methodologies used to determine these crucial values. Furthermore, a thorough description of the dopamine D3 receptor signaling pathway is provided, complete with visualizations to facilitate a deeper understanding of the mechanism of action for antagonists like (-)-GSK598809.

Binding Affinity of this compound

This compound exhibits high affinity for the human dopamine D3 receptor. The binding affinity is typically reported as the inhibition constant (K_i_), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. The lower the K_i_ value, the higher the affinity of the ligand for the receptor.

Table 1: Binding Affinity of (-)-GSK598809 for Dopamine Receptors

| Receptor | K_i_ (nM) | Selectivity (over D2R) |

| Dopamine D3 Receptor | 6.2 | ~120-fold |

| Dopamine D2 Receptor | 740 | - |

Data compiled from publicly available scientific literature.

Binding Kinetics of this compound

The binding kinetics of a drug, specifically its association rate (k_on_) and dissociation rate (k_off_), are critical parameters that determine its residence time on the target receptor and can significantly influence its pharmacological profile and duration of action.

As of the latest available public data, specific quantitative values for the k_on_, k_off_, and residence time of this compound at the dopamine D3 receptor have not been published. This information is likely proprietary to the developing pharmaceutical company. However, the following sections describe the standard experimental protocols used to determine these kinetic parameters.

Experimental Protocols

Radioligand Binding Assay for Affinity (K_i_) Determination

Radioligand binding assays are a standard method for determining the affinity of a test compound for a receptor. This is typically done through a competition binding experiment where the test compound competes with a radiolabeled ligand of known affinity.

Experimental Workflow for K_i_ Determination

(-)-GSK598809 Hydrochloride Pharmacokinetics in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 hydrochloride is a selective dopamine (B1211576) D3 receptor antagonist that has been investigated for its potential therapeutic applications in substance use disorders.[1][2] Understanding the pharmacokinetic profile of this compound in preclinical rodent models is crucial for interpreting pharmacodynamic studies and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the methodologies used to characterize the pharmacokinetics of compounds like (-)-GSK598809 in rodents, summarizes the available, albeit limited, public information on its pharmacokinetic properties, and details the relevant signaling pathways.

Mechanism of Action and Signaling Pathway

(-)-GSK598809 exerts its effects by selectively blocking the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically couples to Gαi/o proteins. This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[1][3][4] The D3 receptor can also modulate other signaling pathways, including the MAPK/ERK pathway and ion channels.[3][4] As an antagonist, (-)-GSK598809 binds to the D3 receptor but does not activate it, thereby preventing dopamine from binding and initiating these downstream signals.

References

- 1. mdpi.com [mdpi.com]

- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

(-)-GSK598809 Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor (DRD3).[1] The dopamine D3 receptor, a G protein-coupled receptor, is primarily expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and reward pathways. Its role in these processes has made it a significant target for the development of therapeutics for substance use disorders, schizophrenia, and other neuropsychiatric conditions.[2][3] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to support researchers and professionals in the field of drug development.

Chemical Properties

(-)-GSK598809 is the (1S,5R)-enantiomer of GSK598809. The hydrochloride salt form is often utilized in research due to its potential for improved water solubility and stability compared to the free base.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(5-((3-((1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole hydrochloride | [1] |

| CAS Number | 863766-31-8 | [1] |

| Molecular Formula | C22H24ClF4N5OS | [1] |

| Molecular Weight | 517.97 g/mol | [1] |

| Exact Mass | 517.1326 | [1] |

| Appearance | To be determined (likely a solid) | |

| Melting Point | Not publicly available | |

| Solubility | Not publicly available for the hydrochloride salt. The tartrate salt was formulated in 0.5% w/v hydroxypropylmethylcellulose (B13716658) and 0.1% v/v Tween 80 in buffered sterile water.[4] |

Table 2: Pharmacological Properties of (-)-GSK598809

| Parameter | Value | Species | Assay | Reference |

| Ki (D3 Receptor) | 6.2 nM | Radioligand binding | [5] | |

| Ki (D2 Receptor) | 740 nM | Radioligand binding | [5] | |

| Selectivity (D2/D3) | ~120-fold | [5] |

Synthesis

A plausible, generalized synthetic route would be:

-

Synthesis of the Azabicyclo[3.1.0]hexane Core: Asymmetric synthesis of the chiral bicyclic amine is a critical step, likely involving methods to establish the desired stereochemistry at the bridgehead carbons.

-

Synthesis of the Triazole-Thio-Propylamine Side Chain: This would involve the construction of the substituted 1,2,4-triazole (B32235) ring, followed by the introduction of the propyl-thio linker.

-

Coupling Reaction: The azabicyclo[3.1.0]hexane core would be coupled with the triazole-containing side chain, likely through a nucleophilic substitution or reductive amination reaction.

-

Hydrochloride Salt Formation: The final free base would be treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, a general protocol for the formulation of the related tartrate salt for in vivo studies has been described.

Protocol for Formulation of GSK598809 Tartrate Salt:

GSK598809 tartrate salt was formulated in a vehicle consisting of 0.5% w/v hydroxypropylmethylcellulose and 0.1% v/v Tween 80, buffered to pH 5 with 25 mM citrate (B86180) in sterile water for injection.[4]

Signaling Pathway and Experimental Workflow

Dopamine D3 Receptor Signaling Pathway

(-)-GSK598809 acts as an antagonist at the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon binding of the endogenous ligand dopamine, the D3 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, (-)-GSK598809 prevents the downstream signaling cascade initiated by dopamine.

Caption: Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of (-)-GSK598809.

Preclinical Experimental Workflow for a Novel D3 Receptor Antagonist

The preclinical development of a novel D3 receptor antagonist like (-)-GSK598809 typically follows a structured workflow to assess its pharmacological properties, efficacy, and safety before advancing to clinical trials.

Caption: Generalized Preclinical Experimental Workflow for a Dopamine D3 Receptor Antagonist.

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. While detailed public information on its synthesis and complete physicochemical properties is limited, this guide provides a consolidated overview of the available data. Further research and publication of detailed experimental procedures would be beneficial to the scientific community to facilitate further exploration of this and similar compounds.

References

- 1. medkoo.com [medkoo.com]

- 2. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]

- 4. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-598809 - Wikipedia [en.wikipedia.org]

In Vitro Characterization of (-)-GSK598809 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-GSK598809 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor. This technical guide provides a comprehensive overview of its in vitro pharmacological properties, including its binding affinity, functional antagonism, and selectivity profile. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings. The information presented herein is intended to serve as a valuable resource for scientists engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.

Introduction

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key target for the development of therapeutics for a range of neuropsychiatric disorders, including substance use disorders, schizophrenia, and depression. This compound has emerged as a valuable research tool and potential therapeutic candidate due to its high affinity and selectivity for the D3 receptor over the D2 receptor and other dopamine receptor subtypes.[1] This guide details the in vitro characterization of this compound.

Binding Affinity

The binding affinity of this compound for dopamine D2 and D3 receptors has been determined through radioligand binding assays.

Table 1: Binding Affinity of (-)-GSK598809 at Human Dopamine D2 and D3 Receptors [2]

| Receptor | Radioligand | Ki (nM) |

| Human D2 | [3H]-Spiperone | 740 |

| Human D3 | [3H]-Spiperone | 6.2 |

Data from Micheli et al., 2010.[2]

These data demonstrate that (-)-GSK598809 possesses approximately 119-fold higher affinity for the human dopamine D3 receptor compared to the D2 receptor.

Functional Antagonism

The antagonist activity of this compound at the human dopamine D3 receptor was assessed in a functional assay measuring the inhibition of dopamine-induced responses.

Table 2: Functional Antagonist Activity of (-)-GSK598809 at the Human Dopamine D3 Receptor [2]

| Assay Type | Agonist | pA2 |

| Functional Antagonism | Dopamine | 8.9 |

Data from Micheli et al., 2010.[2]

The pA2 value of 8.9 indicates potent antagonist activity at the human D3 receptor.

Selectivity Profile

A comprehensive in vitro selectivity screen of this compound against a panel of receptors, ion channels, and transporters is crucial to understand its potential off-target effects. While a complete CEREP panel for this specific compound is not publicly available, the primary publication by Micheli et al. (2010) emphasizes its high selectivity for the D3 receptor.[2] Further detailed selectivity screening would be beneficial for a complete pharmacological profile.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of a test compound for dopamine D2 and D3 receptors.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Materials:

-

Cell membranes expressing recombinant human dopamine D2 or D3 receptors.

-

[3H]-Spiperone (Radioligand).

-

This compound (Test Compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes, [3H]-Spiperone at a concentration near its Kd, and a range of concentrations of (-)-GSK5-98809 hydrochloride. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).

-

Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP)

This protocol describes a general method to assess the functional antagonist activity of a compound at Gi/o-coupled receptors like the dopamine D3 receptor by measuring the inhibition of agonist-induced changes in cyclic AMP (cAMP) levels.

Dopamine D3 Receptor Signaling Pathway

Caption: Antagonism of the D3 receptor signaling pathway.

Materials:

-

A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293).

-

Dopamine (Agonist).

-

This compound (Test Compound).

-

Forskolin (B1673556) (to stimulate basal cAMP levels).

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) in the presence of forskolin to all wells except the basal and forskolin-only controls.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production. The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.

β-Arrestin Recruitment Assay

This protocol provides a general framework for assessing ligand-induced β-arrestin recruitment to the dopamine D3 receptor, a key mechanism in G protein-coupled receptor (GPCR) desensitization and signaling.

Experimental Workflow: β-Arrestin Recruitment Assay

Caption: Workflow for β-arrestin recruitment assay.

Materials:

-

A commercially available cell line engineered for β-arrestin recruitment assays co-expressing the human dopamine D3 receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® or Tango™).

-

Dopamine (Agonist).

-

This compound (Test Compound).

-

Assay-specific substrate and detection reagents.

Procedure:

-

Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and culture overnight.

-

Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate.

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for β-arrestin recruitment).

-

Incubation: Incubate the plate at 37°C for a period specified by the assay manufacturer (e.g., 60-90 minutes).

-

Signal Detection: Add the detection reagents and measure the luminescent or fluorescent signal according to the manufacturer's instructions.

-

Data Analysis: Plot the signal against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment.

Conclusion

This compound is a potent and selective dopamine D3 receptor antagonist. The data and protocols presented in this technical guide provide a solid foundation for its use as a pharmacological tool in in vitro studies. Further characterization, including a broad selectivity panel and investigation into biased agonism, would provide a more complete understanding of its pharmacological profile. This information is critical for researchers investigating the role of the dopamine D3 receptor in health and disease and for the development of next-generation therapeutics.

References

- 1. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of (-)-GSK598809 Hydrochloride in Substance Abuse Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-GSK598809 hydrochloride is a selective dopamine (B1211576) D3 receptor antagonist that has been investigated as a potential pharmacotherapy for substance use disorders. The dopamine D3 receptor is a compelling target in addiction medicine due to its preferential expression in limbic brain regions associated with reward and motivation, and its role in the reinforcing effects of drugs of abuse. Preclinical studies with various D3 receptor antagonists have demonstrated promise in reducing drug self-administration, cue-induced drug-seeking, and conditioned place preference. This technical guide synthesizes the available preclinical data on this compound to provide a comprehensive resource for researchers in the field of addiction. While extensive public data on its efficacy in classical animal models of substance abuse are limited, this document compiles available information on its mechanism of action, and relevant in vivo studies, alongside detailed experimental protocols where available.

Core Pharmacology and Mechanism of Action

This compound is a potent and selective antagonist of the dopamine D3 receptor. The rationale for its development stems from the hypothesis that blockade of D3 receptors can mitigate the rewarding and reinforcing effects of drugs of abuse, thereby reducing craving and relapse.[1][2]

Table 1: Receptor Binding Profile of this compound

| Receptor | Binding Affinity (Ki) | Selectivity vs. D2 | Reference |

| Dopamine D3 | Data not publicly available | Data not publicly available | |

| Dopamine D2 | Data not publicly available | - |

The proposed mechanism of action involves the modulation of the mesolimbic dopamine system. Chronic exposure to drugs of abuse is associated with neuroadaptations, including the upregulation of D3 receptors in brain regions like the nucleus accumbens. By blocking these receptors, (-)-GSK598809 is hypothesized to normalize dopamine signaling pathways disrupted by substance use.

References

- 1. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (-)-GSK598809: A Selective D3 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-GSK598809, chemically known as 1-(2-fluoro-4-trifluoromethyl-phenyl)-3-{3-[4-methyl-5-(4-methyl-oxazol-5-yl)-4H-[1][2][3]triazol-3-ylsulfanyl]-propyl}-3-aza-bicyclo[3.1.0]hexane, is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. It was investigated for its therapeutic potential in treating substance use disorders, including smoking cessation and binge eating disorder. This document provides a comprehensive overview of the discovery, development, and preclinical/clinical evaluation of (-)-GSK598809, with a focus on its pharmacological properties, safety profile, and the experimental methodologies employed in its assessment.

Introduction

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in motivation, reward, and reinforcement. Its involvement in the pathophysiology of addiction has made it an attractive target for the development of novel therapeutics. Antagonism of the D3 receptor is hypothesized to modulate the rewarding effects of drugs of abuse and reduce craving and relapse. (-)-GSK598809 emerged from drug discovery programs as a highly selective antagonist for the D3 receptor over the closely related D2 receptor, offering the potential for a targeted therapeutic effect with a reduced risk of the extrapyramidal side effects associated with D2 receptor blockade.

Pharmacological Profile

In Vitro Pharmacology

(-)-GSK598809 demonstrates high affinity and selectivity for the human dopamine D3 receptor.

Table 1: In Vitro Binding Affinities of (-)-GSK598809

| Receptor | Binding Affinity (Ki) | Selectivity (D2/D3) |

| Dopamine D3 | 6.2 nM | ~120-fold |

| Dopamine D2 | 740 nM |

Pharmacokinetics

The pharmacokinetic profile of (-)-GSK598809 has been characterized in preclinical species and humans.

Table 2: Pharmacokinetic Parameters of (-)-GSK598809 in Dogs (Oral Administration)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) |

| 3 mg/kg | 664 (estimated steady state) | 0.25 - 1.0 | - | ~6 |

| 9 mg/kg | - | - | - | ~6 |

Table 3: Pharmacokinetic Parameters of (-)-GSK598809 in Humans (175 mg single oral dose)

| Parameter | Value |

| Cmax | Decreased by 9% with alcohol |

| Tmax | 2-3 hours |

| AUC | Increased by 15% with alcohol |

| Half-life (t1/2) | ~20 hours |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of (-)-GSK598809 for dopamine D2 and D3 receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either the human D2 or D3 receptor are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

-

Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone or [¹²⁵I]7-OH-PIPAT) at a concentration close to its Kd value.

-

Competition Binding: Increasing concentrations of (-)-GSK598809 are added to the incubation mixture to compete with the radioligand for receptor binding.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of (-)-GSK598809 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[4]

Functional Assays (cAMP)

Objective: To determine the functional activity of (-)-GSK598809 as an antagonist at the D3 receptor.

Methodology:

-

Cell Culture: Cells expressing the D3 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

-

cAMP Stimulation: The cells are treated with a D3 receptor agonist (e.g., quinpirole) to inhibit adenylyl cyclase and decrease intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Antagonist Treatment: Cells are pre-incubated with varying concentrations of (-)-GSK598809 before the addition of the agonist.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).

-

Data Analysis: The ability of (-)-GSK598809 to reverse the agonist-induced decrease in cAMP levels is quantified, and the IC50 value is determined.

In Vivo Cardiovascular Safety Studies in Dogs

Objective: To assess the cardiovascular effects of (-)-GSK598809 alone and in combination with cocaine.[1][2]

Methodology:

-

Animal Model: Conscious, freely-moving telemetered dogs are used. Telemetry devices are surgically implanted to continuously monitor cardiovascular parameters.

-

Dosing: (-)-GSK598809 is administered orally at various doses (e.g., 3 mg/kg and 9 mg/kg). Cocaine is administered intravenously.

-

Cardiovascular Monitoring: Hemodynamic parameters, including blood pressure and heart rate, are continuously recorded before and after drug administration.

-

Data Analysis: Changes in cardiovascular parameters from baseline are calculated and statistically analyzed to determine the effects of (-)-GSK598809 and its interaction with cocaine.

Key Findings and Development Status

Efficacy in Preclinical Models

Preclinical studies suggested that (-)-GSK598809 could be effective in models of addiction. For instance, it was shown to reduce nicotine-induced conditioned place preference in rats. A single dose that achieved 72% to 89% D3 receptor occupancy was reported to transiently alleviate craving in smokers after overnight abstinence.[5]

Clinical Development and Safety Concerns

(-)-GSK598809 progressed into Phase I clinical trials for substance-related disorders, smoking withdrawal, and eating disorders. However, its development was ultimately discontinued.[6] A significant factor contributing to this decision was the emergence of cardiovascular safety concerns. Preclinical studies in dogs revealed that (-)-GSK598809 could potentiate the hypertensive effects of cocaine.[1][2] This finding raised concerns about the potential for unacceptable cardiovascular risks in individuals with substance use disorders who might use cocaine concurrently with the medication.[1][2]

Table 4: Cardiovascular Effects of (-)-GSK598809 in Dogs [1]

| Treatment | Change in Mean Arterial Blood Pressure (mmHg) | Change in Heart Rate (bpm) |

| GSK598809 (3 mg/kg) | Significant increase | Significant increase |

| GSK598809 (9 mg/kg) | Significant increase | Significant increase |

| Cocaine alone | Dose-dependent increase | Dose-dependent increase |

| GSK598809 + Cocaine | Greater increase in blood pressure than cocaine alone | Variable effects on heart rate |

Signaling Pathways and Experimental Workflows

D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). (-)-GSK598809, as an antagonist, blocks the binding of dopamine to the D3 receptor, thereby preventing this signaling cascade.

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of (-)-GSK598809.

Drug Discovery and Development Workflow

The development of (-)-GSK598809 followed a typical drug discovery and development pipeline, from initial target identification to preclinical and clinical evaluation.

References

- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state. | CHDR [chdr.nl]

- 3. 3-Azabicyclo[3.1.0]hexane, 1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-, (1S,5R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | 1008521-08-1 [chemicalbook.com]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occupancy of brain dopamine D3 receptors and drug craving: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine Receptor | CAS No- 863680-45-9 | Simson Pharma Limited [simsonpharma.com]

Selectivity of (-)-GSK598809 Hydrochloride for the Dopamine D3 Receptor Over the D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-GSK598809 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor (D3R). This technical guide provides an in-depth analysis of its selectivity over the closely related dopamine D2 receptor (D2R), a critical attribute for its therapeutic potential in various neurological and psychiatric disorders. This document summarizes the quantitative binding data, details the experimental methodologies for assessing receptor binding, and illustrates the relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

The dopamine D2-like receptor family, comprising the D2, D3, and D4 receptors, plays a pivotal role in neurotransmission and is a key target for therapeutic intervention in a range of central nervous system disorders. Due to the high degree of structural homology among these receptor subtypes, achieving selectivity has been a significant challenge in drug discovery. This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its remarkable selectivity for the D3 receptor over the D2 receptor. This selectivity is crucial for minimizing off-target effects commonly associated with non-selective dopamine receptor antagonists, such as extrapyramidal symptoms.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound is quantitatively defined by its differential binding affinity for the D3 and D2 receptors. Binding affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Dopamine D3 Receptor | 6.2 nM | [1] |

| Dopamine D2 Receptor | 740 nM | [1] |

The selectivity ratio is calculated by dividing the Ki value for the D2 receptor by the Ki value for the D3 receptor:

Selectivity Ratio (D2/D3) = Ki (D2) / Ki (D3) = 740 nM / 6.2 nM ≈ 119.4

This calculation demonstrates that this compound has an approximately 120-fold greater affinity for the D3 receptor than for the D2 receptor [1].

Experimental Protocols

The determination of the binding affinities of this compound for the D2 and D3 receptors is typically performed using in vitro radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound, such as this compound, to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound at human D2 and D3 receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human D2 or D3 receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for D2/D3 receptors, such as [³H]-Spiperone.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent D2/D3 antagonist (e.g., haloperidol (B65202) or butaclamol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Filter mats (e.g., GF/B or GF/C).

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a sufficient density.

-

Harvest the cells and homogenize them in a hypotonic lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a desired protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

Assay Buffer.

-

A dilution series of this compound (typically ranging from picomolar to micromolar concentrations). For total binding wells, add assay buffer instead. For non-specific binding wells, add the non-specific binding control.

-

Radioligand ([³H]-Spiperone) at a concentration close to its dissociation constant (Kd).

-

Cell membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Harvesting and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways

Both D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of dopamine and other agonists to the D3 receptor, thereby preventing this downstream signaling cascade.

Dopamine D3 Receptor Signaling Pathway

Dopamine D2 Receptor Signaling Pathway

Experimental Workflow for Radioligand Binding Assay

Conclusion

This compound demonstrates a high degree of selectivity for the dopamine D3 receptor over the D2 receptor, with a selectivity ratio of approximately 120-fold. This pronounced selectivity, as determined by in vitro radioligand binding assays, underscores its potential as a refined pharmacological tool for investigating D3 receptor function and as a promising therapeutic candidate with a reduced risk of D2-mediated side effects. The methodologies and data presented in this guide provide a foundational understanding for further research and development involving this selective D3 receptor antagonist.

References

Investigating (-)-GSK598809 Hydrochloride in Eating Disorders: A Technical Guide Based on Clinical Findings

Executive Summary

(-)-GSK598809 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that has been investigated as a potential therapeutic for compulsive disorders, including binge eating disorder (BED).[1] Extensive searches of scientific literature reveal that the investigation of this compound for eating disorders has been conducted exclusively in human clinical trials with overweight and obese subjects who exhibit binge eating behaviors.[2][3] To date, no preclinical studies using animal models of eating disorders have been published. Development for this indication appears to have been discontinued (B1498344) since July 2016.[1]

This guide synthesizes the available clinical data on (-)-GSK598809, focusing on its mechanism of action, experimental protocols from human studies, and key quantitative outcomes. While preclinical data in eating disorder models is absent, this document provides a comprehensive overview of the clinical research landscape for this compound in the context of binge eating.

Mechanism of Action: Dopamine D3 Receptor Antagonism

(-)-GSK598809 exhibits high selectivity for the dopamine D3 receptor over the D2 receptor.[1] The mesolimbic dopamine system is crucial for processing reward and motivation, and its dysregulation is implicated in compulsive overeating. The D3 receptor, concentrated in brain regions associated with reward and cognition, is a key target for modulating these pathways. By antagonizing the D3 receptor, (-)-GSK598809 is hypothesized to reduce the motivational salience of rewarding food cues and diminish the drive for compulsive food consumption.

Data Presentation: Clinical Studies

The primary investigations of (-)-GSK598809 in eating disorders focused on its effects on neural and behavioral responses to food cues in overweight and obese individuals with binge eating.

Table 1: Receptor Binding & Occupancy

| Parameter | Value | Notes | Citation |

| D3 Receptor Ki | 6.2 nM | Ki represents the binding affinity. | [1] |

| D2 Receptor Ki | 740 nM | ~120-fold lower affinity than for D3. | [1] |

| D3 Receptor Occupancy | 72% to 89% | Achieved with a single dose in smokers. | [1] |

Table 2: Summary of Clinical Trial Findings on Food Cue Reactivity

| Study Outcome | Placebo Condition | (-)-GSK598809 (175 mg) Condition | Key Finding | Citations |

| Brain Activation to Food Images (fMRI) | Activation in reward network (amygdala, striatum, insula) | No significant modulation of brain activation | D3 receptor antagonism did not alter overall brain response to food images in this population. | [2] |

| Attentional Bias (Visual Probe & Stroop Tasks) | Significant bias towards food cues in "low-restrained" eaters | Attenuated attentional bias in "low-restrained" eaters | The drug's effect was dependent on the individual's eating style (restraint). | [3][4] |

| Attentional Bias (Overall Group) | N/A | No overall effect on attentional bias | When not stratified by eating style, no significant effect was observed. | [3][4] |

Experimental Protocols: Human Clinical Trials

No preclinical protocols in animal models were found. The methodologies described below are from human clinical trials.

Study Design: Randomized, Crossover Trial

The principal studies employed a randomized, double-blind, placebo-controlled, two-period crossover design.[3][4][5] This robust design allows each participant to serve as their own control, minimizing inter-individual variability.

Participants:

-

Inclusion Criteria: Overweight to obese adults (BMI range 27-40 kg/m ²) with a current history of binge and emotional eating.[3]

-

Exclusion Criteria: Current diagnosis of other major eating disorders (e.g., anorexia nervosa), substance abuse, or significant recent weight changes.[4]

Drug Administration:

-

A single oral dose of 175 mg this compound or a matching placebo was administered in each period.[3][4]

-

A washout period of at least 7 days separated the two treatment conditions.[4]

Key Experimental Procedures

Functional Magnetic Resonance Imaging (fMRI) Food Cue Task:

-

Objective: To measure brain activation in response to visual food cues.[2]

-

Protocol: While in the fMRI scanner, participants were shown images of high-calorie foods, low-calorie foods, and non-food objects.

-

Analysis: Blood-oxygen-level-dependent (BOLD) signals were analyzed to identify brain regions showing differential activation to food vs. non-food images and high-calorie vs. low-calorie images, comparing the drug and placebo conditions. Key regions of interest included the amygdala, striatum, and insula.[2]

Visual Probe (Dot-Probe) Task:

-

Objective: To assess attentional bias towards food cues.[3][6]

-

Protocol: A pair of images (one food-related, one neutral) were briefly displayed side-by-side on a screen. Immediately after the images disappeared, a probe (e.g., a dot) appeared in the location of one of the images. Participants had to respond to the probe's location as quickly as possible.

-

Analysis: Attentional bias is inferred from reaction times. Faster responses to probes replacing food cues suggest an attentional bias towards those cues. Bias scores were calculated by subtracting the mean reaction time for probes replacing food cues from the mean reaction time for probes replacing neutral cues.[6]

Modified Stroop Task:

-

Objective: To measure cognitive interference related to food words, another indicator of attentional bias.[3]

-

Protocol: Participants are presented with food-related and neutral words printed in various colors. They are instructed to name the color of the ink as quickly as possible, ignoring the word itself.

-

Analysis: Slower reaction times in naming the ink color for food-related words compared to neutral words indicate interference and an attentional bias.

Conclusions and Future Directions

The investigation of this compound for binge eating disorder has been limited to early-phase clinical trials in humans. The findings suggest that while the drug does not modulate overall brain reward circuitry activation in response to food cues, it may have a subtle effect on attentional bias, particularly in individuals with a "low-restraint" eating style.[2][3] However, the clinical effects were considered mixed or unsatisfactory, and development for this indication was discontinued.[1] Cardiovascular side effects observed in other contexts may have also contributed to this decision.[1]

For future research in this area, the following could be considered:

-

Preclinical Models: Utilizing established animal models of binge eating could help dissect the precise neurobiological effects of D3 receptor antagonists on compulsive food intake, motivation, and reward processing, filling a significant knowledge gap.

-

Patient Stratification: The finding that effects may be dependent on eating styles (e.g., restraint) suggests that future clinical trials of similar compounds should incorporate detailed behavioral phenotyping for participant stratification.[3][4]

-

Alternative D3 Antagonists: Newer, more selective D3 receptor antagonists with improved safety profiles could be explored to see if the therapeutic potential of this mechanism can be realized without the adverse effects associated with (-)-GSK598809.

References

- 1. GSK-598809 - Wikipedia [en.wikipedia.org]

- 2. Effect of the dopamine D3 receptor antagonist GSK598809 on brain responses to rewarding food images in overweight and obese binge eaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of the dopamine D₃ receptor antagonist GSK598809 on attentional bias to palatable food cues in overweight and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: (-)-GSK598809 hydrochloride in Animal Models of Cococaine Addiction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. The D3 receptor is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens, which are critically involved in the rewarding and reinforcing effects of drugs of abuse like cocaine. Consequently, D3 receptor antagonism has been a key area of investigation for the development of pharmacotherapies for cocaine addiction. Preclinical studies with various D3 receptor antagonists have shown promise in reducing cocaine self-administration, preventing relapse to drug-seeking behavior, and attenuating the rewarding effects of cocaine.[1][2]

While this compound has been explored as a potential therapeutic for substance use disorders, it is crucial to note that published preclinical studies have focused on its cardiovascular safety profile when co-administered with cocaine, rather than its efficacy in addiction models.[2][3][4] A study in conscious, freely-moving dogs revealed that pretreatment with this compound potentiated the hypertensive effects of intravenous cocaine, raising concerns about its cardiovascular safety in the context of active cocaine use.[2][3][4]

These application notes provide a summary of the available safety data and propose detailed experimental protocols for evaluating the potential efficacy of this compound in established animal models of cocaine addiction. The proposed protocols are based on methodologies successfully employed for other selective D3 receptor antagonists.

Cardiovascular Safety Data

A significant consideration for any potential pharmacotherapy for cocaine addiction is its interaction with cocaine itself, as concurrent use is likely. A preclinical study in telemetered beagle dogs investigated the cardiovascular effects of this compound when administered prior to intravenous cocaine.[2][3]

| Experimental Group | This compound Dose (oral) | Cocaine Dose (intravenous) | Key Finding: Change in Mean Arterial Pressure (MAP) |

| Vehicle + Cocaine | Vehicle | 1.7 mg/kg | Baseline increase |

| GSK598809 + Cocaine | 3 mg/kg | 1.7 mg/kg | Significantly greater increase in MAP compared to vehicle + cocaine[2] |

| Vehicle + Cocaine | Vehicle | 5.6 mg/kg | Baseline increase |

| GSK598809 + Cocaine | 3 mg/kg | 5.6 mg/kg | Significantly greater increase in MAP compared to vehicle + cocaine[2] |

| GSK598809 + Cocaine | 9 mg/kg | 1.7 mg/kg | Trend towards an increased pressor effect (not statistically significant)[2] |

Note: These findings suggest that this compound may exacerbate the cardiovascular risks associated with cocaine use.[2][3][4] Careful cardiovascular monitoring would be essential in any future preclinical or clinical investigations.

Proposed Mechanism of Action in Cocaine Addiction

The reinforcing effects of cocaine are primarily mediated by its blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft of the mesolimbic pathway. The D3 receptor, acting as both a postsynaptic receptor and an autoreceptor, is implicated in modulating dopaminergic neurotransmission and the motivation to seek drugs. Chronic cocaine exposure can lead to an upregulation of D3 receptors, contributing to heightened drug craving and relapse vulnerability.[1] By blocking D3 receptors, this compound is hypothesized to reduce the rewarding effects of cocaine and attenuate the motivational salience of drug-associated cues, thereby decreasing the likelihood of continued drug use and relapse.

Caption: Proposed mechanism of this compound in the synapse.

Proposed Experimental Protocols

The following are detailed, proposed protocols for evaluating the efficacy of this compound in standard animal models of cocaine addiction. These protocols are based on established methodologies for other D3 receptor antagonists and should be adapted and optimized for specific laboratory conditions and research questions.

Cocaine Self-Administration

This model assesses the reinforcing effects of cocaine and the potential of a compound to reduce the motivation to take the drug.

Caption: Workflow for a cocaine self-administration experiment.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (250-300g).

-

Surgery: Intravenous catheter implantation into the jugular vein under anesthesia. Catheters are externalized between the scapulae.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the intravenous catheter.

-

Acquisition of Self-Administration:

-

Rats are placed in the operant chambers for 2-hour daily sessions.

-

Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg in 0.1 mL saline over 5 seconds) and the illumination of the stimulus light.

-

Pressing the "inactive" lever has no programmed consequences.

-

Training continues until stable responding is achieved (e.g., <15% variation in the number of infusions over three consecutive days).

-

-

Drug Treatment:

-

Once a stable baseline is established, rats are pretreated with this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the self-administration session.

-

A within-subjects design is recommended, where each rat receives all doses in a counterbalanced order.

-

-

Data Collection and Analysis:

-

Primary endpoints: Number of cocaine infusions earned, number of active and inactive lever presses.

-

Statistical analysis: Repeated measures ANOVA to compare the effects of different doses of this compound to vehicle.

-

Reinstatement of Cocaine-Seeking (Relapse Model)

This model assesses the ability of a compound to prevent relapse to drug-seeking behavior triggered by drug-associated cues or a priming injection of the drug.

Caption: Workflow for a reinstatement of cocaine-seeking experiment.

Methodology:

-

Animals and Surgery: As described for self-administration.

-

Self-Administration Training: Rats are trained to self-administer cocaine as described above.

-

Extinction:

-

Following stable self-administration, extinction sessions begin.

-

Pressing the active lever no longer results in cocaine infusion or presentation of the stimulus light.

-

Extinction continues until responding on the active lever is significantly reduced (e.g., <20% of the self-administration baseline for three consecutive days).

-

-

Reinstatement Test:

-

Cue-induced reinstatement: Rats are pretreated with this compound or vehicle. They are then placed in the operant chamber, and pressing the active lever results in the presentation of the cocaine-associated cue (stimulus light) but no drug infusion.

-

Drug-induced reinstatement: Rats are pretreated with this compound or vehicle. They then receive a non-contingent, priming injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before being placed in the chamber. Lever pressing has no programmed consequences.

-

-

Data Collection and Analysis:

-

Primary endpoint: Number of active lever presses during the reinstatement session.

-

Statistical analysis: Comparison of active lever presses between treatment groups (GSK598809 vs. vehicle) and the extinction baseline using ANOVA followed by post-hoc tests.

-

Conditioned Place Preference (CPP)

This model assesses the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

Caption: Workflow for a conditioned place preference experiment.

Methodology:

-

Animals: Male mice (e.g., C57BL/6) or rats.

-

Apparatus: A three-chamber CPP apparatus with two larger conditioning chambers (with distinct visual and tactile cues) and a smaller central chamber.

-

Procedure:

-

Pre-test (Day 1): Animals are allowed to freely explore all three chambers for 15-20 minutes to determine baseline preference for either conditioning chamber.

-

Conditioning (Days 2-9): A biased design is typically used.

-

On alternate days, animals receive an injection of cocaine (e.g., 10-20 mg/kg, i.p.) and are confined to their initially non-preferred chamber for 30 minutes. To test the effect of this compound, it would be co-administered with cocaine.

-

On the intervening days, animals receive a vehicle injection and are confined to their initially preferred chamber for 30 minutes.

-

-

Post-test (Day 10): Animals are again allowed to freely explore all three chambers in a drug-free state.

-

-

Data Collection and Analysis:

-

Primary endpoint: Time spent in the drug-paired compartment during the post-test compared to the pre-test.

-

A preference score is calculated (time in drug-paired chamber post-test minus time in drug-paired chamber pre-test).

-

Statistical analysis: t-tests or ANOVA to compare the preference scores between the group receiving cocaine + vehicle and the group(s) receiving cocaine + this compound.

-

Conclusion

This compound, as a selective D3 receptor antagonist, represents a compound of interest for the treatment of cocaine addiction based on a strong theoretical rationale. However, the available preclinical data highlight a potential for adverse cardiovascular interactions with cocaine, which must be a primary consideration in any future research. The protocols outlined above provide a framework for conducting efficacy studies in established animal models of cocaine addiction. Such studies are necessary to determine if the potential therapeutic benefits of this compound in reducing the reinforcing and relapse-inducing effects of cocaine outweigh its potential risks.

References

- 1. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cocaine reward models: Conditioned place preference can be established in dopamine- and in serotonin-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Intravenous Self-Administration of Cocaine with (-)-GSK598809

These application notes provide a comprehensive overview of the experimental protocols and potential mechanistic insights for studying the interaction between intravenous cocaine self-administration and the selective dopamine (B1211576) D3 receptor antagonist, (-)-GSK598809. This document is intended for researchers, scientists, and drug development professionals investigating novel pharmacotherapies for cocaine use disorder.

Introduction

Cocaine addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use. A primary mechanism of cocaine's reinforcing effects is its blockade of the dopamine transporter (DAT), which increases extracellular dopamine levels in the brain's reward circuitry.[1][2][3][4] The dopamine D3 receptor has emerged as a promising target for addiction pharmacotherapy due to its preferential expression in limbic brain regions associated with reward and motivation.[5][6] (-)-GSK598809 is a selective dopamine D3 receptor antagonist that has been investigated for its potential to modulate the effects of drugs of abuse.[5][7][8]

This document outlines the protocols for intravenous cocaine self-administration in preclinical models, details the known interactions of (-)-GSK598809 with cocaine, and provides a framework for investigating their combined effects.

Data Presentation

Table 1: Effects of (-)-GSK598809 on Cocaine-Induced Cardiovascular Changes in Dogs

| Treatment Group | Dose of (-)-GSK598809 (mg/kg, oral) | Dose of Cocaine (mg/kg, i.v.) | Change in Mean Arterial Blood Pressure (mmHg) | Statistical Significance (p-value) |

| Vehicle + Cocaine | 0 | 1.7 | Increase | - |

| (-)-GSK598809 + Cocaine | 3 | 1.7 | Greater increase than Vehicle + Cocaine | < 0.02 |

| Vehicle + Cocaine | 0 | 5.6 | Increase | - |

| (-)-GSK598809 + Cocaine | 3 | 5.6 | Greater increase than Vehicle + Cocaine | < 0.03 |

Data synthesized from studies investigating the cardiovascular safety of co-administering (-)-GSK598809 and cocaine.[7][8]

Table 2: Effects of Other Dopamine D3 Receptor Antagonists on Cocaine Self-Administration

| D3 Antagonist | Animal Model | Effect on Cocaine Self-Administration |

| SB-277011-A | Rats | Attenuated cocaine-enhanced brain stimulation reward and cocaine-primed reinstatement.[6] |

| PG01037 | Rhesus Monkeys | Reallocated choice from cocaine to a food reinforcer.[9] |

| NGB 2904 | Rats | Attenuated cocaine self-administration.[8] |

| YQA14 | Rats | Reduced cocaine self-administration.[8] |

| SR 21502 | Rats | Reduced cocaine self-administration.[8] |

Experimental Protocols

Protocol 1: Intravenous Catheter Implantation for Self-Administration

This protocol describes the surgical procedure for implanting an intravenous catheter in rats, a prerequisite for intravenous self-administration studies.

Materials:

-

Adult male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

-

Surgical tools (scalpels, forceps, scissors, sutures)

-

Intravenous catheter (e.g., Silastic tubing connected to a 22-gauge cannula)

-

Heparinized saline (10 U/mL)

-

Antibiotic and analgesic agents

Procedure:

-

Anesthetize the rat using the chosen anesthetic agent.

-

Shave and sterilize the surgical areas (dorsal scapular region and ventral neck).

-

Make a small incision in the ventral neck to expose the right jugular vein.

-

Carefully dissect the vein from the surrounding tissue.

-

Make a small incision in the vein and insert the Silastic tip of the catheter.

-

Secure the catheter in the vein with surgical silk sutures.

-

Tunnel the catheter subcutaneously to the dorsal scapular region.

-

Exteriorize the cannula through a small incision on the back.

-

Close all incisions with sutures or wound clips.

-

Flush the catheter with heparinized saline to ensure patency and prevent clotting.

-

Administer post-operative antibiotic and analgesic agents as per institutional guidelines.

-

Allow the animals to recover for at least 5-7 days before starting self-administration training.

Protocol 2: Intravenous Cocaine Self-Administration Training

This protocol outlines the procedure for training rats to self-administer cocaine intravenously.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a syringe pump.

-

The operant chamber is connected to the rat's intravenous catheter via a liquid swivel and tether system.

Procedure:

-

Place the rats in the operant chambers for daily 2-hour sessions.

-

A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion in 0.1 mL of saline over 5 seconds) and the illumination of the stimulus light for 20 seconds.

-

During the 20-second light presentation (time-out period), active lever presses are recorded but do not result in another infusion.

-

Presses on the inactive lever are recorded but have no programmed consequences.

-

Continue daily training sessions until the rats meet the acquisition criteria (e.g., a stable pattern of responding with at least 10 infusions per session for three consecutive days, with at least 80% of responses on the active lever).

Protocol 3: Investigating the Effects of (-)-GSK598809 on Cocaine Self-Administration

This protocol describes a potential experimental design to assess the impact of (-)-GSK598809 on cocaine self-administration.

Drug Preparation:

-

Cocaine hydrochloride is dissolved in sterile 0.9% saline.

-

(-)-GSK598809 is prepared according to its solubility characteristics, often in a vehicle solution (e.g., a mixture of saline, ethanol, and Tween 80). The route of administration (e.g., intraperitoneal, oral) and pretreatment time should be determined based on the pharmacokinetic profile of the compound.

Experimental Design (Within-Subjects):

-

After stable cocaine self-administration is established, begin the testing phase.

-

Prior to the self-administration session, administer a dose of (-)-GSK598809 or its vehicle.

-

Place the animal in the operant chamber and allow it to self-administer cocaine under the established reinforcement schedule (e.g., Fixed Ratio 1 or Progressive Ratio).

-

Record the number of infusions, active and inactive lever presses.

-

Test a range of (-)-GSK598809 doses across different sessions, with washout periods in between.

-

The order of doses should be counterbalanced across subjects.

Data Analysis:

-

Analyze the data using appropriate statistical methods, such as repeated-measures ANOVA, to compare the effects of different doses of (-)-GSK598809 on the number of cocaine infusions earned.

Signaling Pathways and Mechanisms of Action

The reinforcing effects of cocaine are primarily mediated by its action on the dopamine transporter. By blocking DAT, cocaine increases the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors.

Caption: Cocaine blocks the dopamine transporter (DAT), increasing synaptic dopamine and enhancing reward signaling.

(-)-GSK598809 is a selective antagonist of the dopamine D3 receptor. D3 receptors are located both presynaptically, where they act as autoreceptors to inhibit dopamine release, and postsynaptically. By blocking presynaptic D3 autoreceptors, (-)-GSK598809 may potentially enhance phasic dopamine release, which could have complex effects on cocaine's actions.

Caption: (-)-GSK598809 blocks presynaptic D3 autoreceptors, potentially disinhibiting dopamine release.

The following workflow illustrates the experimental process for evaluating the effect of (-)-GSK598809 on cocaine self-administration.

References

- 1. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine D3 receptor antagonism inhibits cocaine-seeking and cocaine-enhanced brain reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DIFFERENTIAL EFFECTS OF THE DOPAMINE D3 RECEPTOR ANTAGONIST PG01037 ON COCAINE AND METHAMPHETAMINE SELF-ADMINISTRATION IN RHESUS MONKEYS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Behavioral Pharmacology Assays Using (-)-GSK598809 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor.[1] The dopamine D3 receptor is a key target in the mesolimbic dopamine system, a critical brain circuit involved in reward, motivation, and the pathophysiology of substance use disorders.[2][3][4][5] As such, selective D3 receptor antagonists like (-)-GSK598809 are of significant interest for their potential as pharmacotherapeutics for addiction.[2][4][5] Preclinical evidence suggests that selective D3 antagonists do not typically block the primary reinforcing effects of drugs of abuse but are effective in reducing the motivation to seek and take drugs, as well as preventing relapse triggered by drug-associated cues or stress.[2][3]

These application notes provide an overview of the mechanism of action of (-)-GSK598809 and detailed protocols for key behavioral pharmacology assays relevant to its evaluation. While specific data for (-)-GSK598809 in rodent behavioral assays are limited in publicly available literature, the following protocols are based on standard methodologies used to characterize other selective dopamine D3 receptor antagonists.

Mechanism of Action: Dopamine D3 Receptor Antagonism

(-)-GSK598809 acts by selectively blocking the dopamine D3 receptor, with approximately 120-fold greater affinity for the D3 receptor over the D2 receptor.[1] In the context of substance use disorders, repeated exposure to drugs of abuse can lead to neuroadaptations in the dopamine system, including changes in D3 receptor expression. By antagonizing these receptors, (-)-GSK598809 is hypothesized to modulate the dopamine signaling pathways that drive drug-seeking and drug-taking behaviors. This can lead to a reduction in the reinforcing efficacy of abused substances and a decrease in the motivation to engage in drug-seeking behavior.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound from preclinical and clinical studies. It is important to note the absence of data from traditional rodent behavioral assays in the public domain.

Table 1: Preclinical Cardiovascular Safety Study in Dogs [2]

| Parameter | Vehicle | 3 mg/kg (-)-GSK598809 | 9 mg/kg (-)-GSK598809 |

| Route of Administration | Oral gavage | Oral gavage | Oral gavage |

| Mean Arterial Blood Pressure | Baseline | Increased | Significantly increased |